tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate: is an organic compound with the molecular formula C15H32N2O5. It is commonly used in organic synthesis as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes .
Mechanism of Action
Target of Action
It is known that the compound is used as a protective group in organic synthesis , suggesting that its targets could be reactive functional groups in organic molecules.
Mode of Action
Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate acts as a protective group for amine functionalities in organic synthesis . The Boc group (tert-butoxycarbonyl) in the compound prevents unwanted reactions from occurring at the amine site . This allows for selective reactions to occur at other functional groups present in the molecule.
Result of Action
As a protective group in organic synthesis, its primary effect is to prevent unwanted reactions at the amine site, allowing for the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in chloroform and ethyl acetate , suggesting that its action and stability could be affected by the solvent environment. Furthermore, it should be stored in a dark place at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropoxy)propyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium carbonate.
Acids: Trifluoroacetic acid for deprotection.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amines: Removal of the tert-butyl carbamate group yields the free amine.
Scientific Research Applications
Chemistry:
Biology:
- Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required .
Medicine:
- Utilized in the development of pharmaceuticals where protection of amine groups is necessary during the synthesis of complex drug molecules .
Industry:
Comparison with Similar Compounds
tert-Butyl N-(3-bromopropyl)carbamate: Similar protecting group properties but with a bromine atom for further functionalization.
tert-Butyl N-(3-hydroxypropyl)carbamate: Used for protecting hydroxyl groups in addition to amines.
Uniqueness: tert-Butyl N-[3-(3-aminopropoxy)propyl]carbamate is unique due to its specific structure that allows for selective protection of amines while providing a flexible linker for further functionalization. This makes it particularly useful in complex organic synthesis and pharmaceutical development .
Properties
CAS No. |
848419-01-2 |
---|---|
Molecular Formula |
C11H24N2O3 |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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